molecular formula C10H17NO3 B8745644 (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B8745644
M. Wt: 199.25 g/mol
InChI Key: VPEJNVLGEJBYLH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring fused to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tetrahydropyran and pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to inhibit SSAO and modulate NMDA receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1

InChI Key

VPEJNVLGEJBYLH-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C2CCOCC2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2CCOCC2)C(=O)O

Origin of Product

United States

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